[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
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Overview
Description
T-3764518 is a novel and potent inhibitor of stearoyl coenzyme A desaturase (SCD), an enzyme that plays a crucial role in lipid metabolism by converting saturated fatty acids to monounsaturated fatty acids . This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-3764518 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of T-3764518 is carried out under stringent conditions to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
T-3764518 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: T-3764518 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving T-3764518 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from the reactions of T-3764518 depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to confirm their structure and purity .
Scientific Research Applications
T-3764518 has a wide range of scientific research applications, including:
Mechanism of Action
T-3764518 exerts its effects by inhibiting the activity of stearoyl coenzyme A desaturase, an enzyme responsible for the conversion of saturated fatty acids to monounsaturated fatty acids . This inhibition leads to a reduction in the levels of monounsaturated fatty acids, which are essential for various cellular processes, including membrane synthesis and signaling . The compound induces phosphorylation and activation of AMP-activated protein kinase (AMPK), leading to the blockade of downstream fatty acid synthesis and acceleration of autophagy .
Comparison with Similar Compounds
Similar Compounds
Several compounds have been developed as inhibitors of stearoyl coenzyme A desaturase, including:
- CVT-11127
- CVT-12012
- A939572
- MF-438
- MK-8245
- CAY10566
- BZ36
- SSI-4
- SW208108
- SW203668
Uniqueness of T-3764518
T-3764518 stands out due to its high potency and specificity as an inhibitor of stearoyl coenzyme A desaturase, with an IC50 value of 4.7 nM . This makes it a valuable tool for scientific research and a promising candidate for therapeutic development .
Properties
IUPAC Name |
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUBMHUHTULAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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